molecular formula C19H19N5S2 B14530288 N''-Ethyl-N,N'-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine CAS No. 62540-27-6

N''-Ethyl-N,N'-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine

Cat. No.: B14530288
CAS No.: 62540-27-6
M. Wt: 381.5 g/mol
InChI Key: QOEITMNIBAFLFO-UHFFFAOYSA-N
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Description

N’‘-Ethyl-N,N’-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine is a complex organic compound that belongs to the class of guanidines. This compound features a guanidine core substituted with ethyl and two 4-methyl-1,3-benzothiazol-2-yl groups. Guanidines are known for their strong basicity and are often used in various chemical and biological applications.

Properties

CAS No.

62540-27-6

Molecular Formula

C19H19N5S2

Molecular Weight

381.5 g/mol

IUPAC Name

2-ethyl-1,3-bis(4-methyl-1,3-benzothiazol-2-yl)guanidine

InChI

InChI=1S/C19H19N5S2/c1-4-20-17(23-18-21-15-11(2)7-5-9-13(15)25-18)24-19-22-16-12(3)8-6-10-14(16)26-19/h5-10H,4H2,1-3H3,(H2,20,21,22,23,24)

InChI Key

QOEITMNIBAFLFO-UHFFFAOYSA-N

Canonical SMILES

CCN=C(NC1=NC2=C(C=CC=C2S1)C)NC3=NC4=C(C=CC=C4S3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’‘-Ethyl-N,N’-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine typically involves the condensation of ethylamine with 4-methyl-1,3-benzothiazol-2-yl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the guanidine structure.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available precursors. The key steps include the synthesis of 4-methyl-1,3-benzothiazol-2-yl isothiocyanate, followed by its reaction with ethylamine under optimized conditions to yield the desired guanidine derivative. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’‘-Ethyl-N,N’-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The benzothiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N’‘-Ethyl-N,N’-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an additive in industrial processes.

Mechanism of Action

The mechanism of action of N’‘-Ethyl-N,N’-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzothiazole rings may play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Another guanidine derivative with different substituents.

    N-Ethyl-4-methylbenzenesulfonamide: A sulfonamide compound with structural similarities.

Uniqueness

N’‘-Ethyl-N,N’-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

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